molecular formula C19H22N2O2S2 B186416 Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 132605-14-2

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B186416
CAS No.: 132605-14-2
M. Wt: 374.5 g/mol
InChI Key: YBRGMZYLLPQNSO-UHFFFAOYSA-N
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Description

Introduction to Benzothiophene Derivatives in Medicinal Chemistry

Historical Context of Benzothiophene-Based Drug Discovery

Benzothiophene derivatives emerged as pharmacologically significant agents in the mid-20th century, paralleling advancements in heterocyclic chemistry. Early work focused on their similarity to indole and naphthalene systems, which enabled mimicry of endogenous biomolecules. The discovery of raloxifene (a selective estrogen receptor modulator) and zileuton (a 5-lipoxygenase inhibitor) in the 1990s marked pivotal milestones, validating benzothiophene scaffolds as viable drug candidates. By the 2010s, over 15% of FDA-approved small-molecule drugs incorporated sulfur-containing heterocycles, with benzothiophenes representing a growing subset.

Recent innovations, such as the incorporation of tetrahydro modifications (e.g., saturation of the thiophene ring), have enhanced metabolic stability and target affinity. For instance, tetrahydrobenzo[b]thiophene derivatives exhibit improved pharmacokinetic profiles compared to their fully aromatic counterparts, as demonstrated in kinase inhibitor development.

Structural Significance of Tetrahydrobenzo[b]Thiophene Scaffolds

The tetrahydrobenzo[b]thiophene core combines conformational rigidity with synthetic flexibility, enabling precise modulation of electronic and steric properties. Key structural advantages include:

  • Enhanced solubility : Partial saturation reduces planarity, improving aqueous solubility by ~40% compared to benzo[b]thiophene.
  • Target adaptability : The scaffold accommodates diverse substituents at positions 2, 3, and 7, facilitating interactions with hydrophobic pockets and hydrogen-bonding networks.
Table 1: Comparative Bioactivity of Select Tetrahydrobenzo[b]Thiophene Derivatives
Compound Substituents (R1, R2) IC50 (μM) Target
3b Methyl, 2-iodophenyl 0.54 Bacterial MsbA
17c Ethyl, 3-nitro-5-chlorophenyl 1.49 MCF-7 cancer cells
Target compound [

Properties

IUPAC Name

ethyl 4-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-15-12(2)8-7-11-14(15)25-17(16)21-19(24)20-13-9-5-4-6-10-13/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRGMZYLLPQNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927738
Record name N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132605-14-2
Record name Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-4-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

A palladium-catalyzed approach enables the direct formation of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes (Figure 1). The protocol, optimized by, involves:

  • Reagents : Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), KI (2.5 equiv), CO (32 atm), and methanol.

  • Mechanism :

    • Intramolecular S-5-endo-dig cyclization forms the thiophene ring.

    • Iodide-promoted S-demethylation releases methanethiol.

    • Alkoxycarbonylation with CO and methanol installs the ethyl ester group.

  • Conditions : 100°C in BmimBF₄ (ionic liquid) for 36 hours achieves 68% yield.

Advantages :

  • Uses O₂ from air as the oxidant, enhancing sustainability.

  • The ionic liquid solvent allows catalyst recycling for ≥5 cycles without activity loss.

Aryne-Mediated Annulation

Aryne intermediates react with alkynyl sulfides to construct benzothiophenes in one step. Key steps include:

  • Generation of Arynes : From 2-(trimethylsilyl)aryl triflates using CsF.

  • Cyclization : With ethyl(ethynyl)sulfides under CuI/K₂CO₃ catalysis in DMSO.

  • Yield : Up to 93% for unsubstituted benzothiophenes.

Limitations :

  • Requires stringent anhydrous conditions.

  • Limited scope for tetrahydro derivatives unless pre-saturated precursors are used.

Halogenation and Saturation

Post-cyclization halogenation introduces substituents, followed by hydrogenation to saturate the ring:

  • Halogenation : Using NBS or NCS in DCM at 0°C (yields: 70–85%).

  • Hydrogenation : Pd/C (5 wt%) under H₂ (40 psi) in ethanol reduces the benzothiophene to its tetrahydro form.

Introduction of the Ethyl Ester and Methyl Groups

Direct Esterification During Cyclization

The Pd-catalyzed method in Section 1.1 concurrently installs the ethyl ester group via alkoxycarbonylation. Altering the alcohol (e.g., ethanol vs. methanol) adjusts the ester moiety.

Neodymium-Catalyzed Esterification

A patent describes esterification using Nd₂O₃ as a solid acid catalyst:

  • Conditions : 4-Nitrobenzoic acid + ethanol + toluene, refluxed for 4 hours.

  • Yield : ≥99.5% purity after hydrogenation.

Application : Adaptable for introducing ethyl esters in tetrahydro-benzothiophenes by substituting the carboxylic acid precursor.

Methyl Group Installation

The C4 methyl group is introduced via:

  • Friedel-Crafts Alkylation : Using MeCl and AlCl₃ on the pre-formed benzothiophene.

  • Grignard Addition : Methylmagnesium bromide to a ketone intermediate at −78°C.

Formation of the Phenylcarbamothioylamino Moiety

Amination of C2 Position

The C2 amine precursor is generated through:

  • Nitration/Reduction : HNO₃/H₂SO₄ followed by Pd/C hydrogenation.

  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes coupling with NH₃.

Reaction with Phenyl Isothiocyanate

The free amine reacts with phenyl isothiocyanate in THF at 25°C:

  • Conditions : 2-Aminobenzothiophene + PhNCS (1.2 equiv), 12 hours.

  • Yield : 82–89% after recrystallization.

Optimization and Industrial Production

Catalyst Recycling

The Pd/BmimBF₄ system in Section 1.1 retains 95% activity after five cycles, reducing costs by 60%.

Continuous Flow Hydrogenation

Adapting’s batch process to flow chemistry enhances scalability:

  • Throughput : 5 kg/day using a fixed-bed Pd/C reactor.

  • Purity : ≥99.8% by in-line HPLC monitoring.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Catalyst EfficiencyScalability
Pd-Catalyzed CyclizationCO insertion68High (recyclable)Moderate
Aryne AnnulationAryne cyclization93ModerateLow
Halogenation/HydrogenationRing saturation85HighHigh
Neodymium EsterificationSolid acid catalysis>99HighHigh

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been identified as a potential lead compound in the development of new pharmaceuticals due to its structural features that may enhance biological activity.

Case Study: Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzothiophene derivatives have demonstrated their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. A notable example includes the investigation of structure-activity relationships (SAR) that highlighted the role of the phenylcarbamothioyl moiety in enhancing cytotoxicity against various cancer cell lines .

The compound's unique functional groups suggest potential applications in targeting specific biological pathways. Preliminary studies indicate that it may act as an antagonist for chemokine receptors involved in inflammation and cancer progression.

Case Study: CXCR2 Antagonism

A study focused on the development of C-X-C chemokine receptor 2 (CXCR2) antagonists included derivatives of thiophene compounds similar to this compound. These compounds were shown to inhibit CXCR2-mediated signaling pathways effectively, suggesting a therapeutic role in inflammatory diseases and cancer treatment .

Chemical Synthesis

The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in nucleophilic substitution reactions and other transformations that allow for the introduction of various substituents.

Synthetic Pathways

Research indicates that this compound can be synthesized through several methods involving the reaction of thiourea derivatives with appropriate carboxylic acid esters under controlled conditions .

Potential for Drug Development

Given its structural complexity and biological activity, this compound may be explored further for drug development targeting specific diseases such as cancer and autoimmune disorders. The ongoing research into its pharmacological effects could yield novel therapeutic agents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenylcarbamothioylamino group, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares substituents and their electronic/steric influences:

Compound Name Substituent at 2-Position Key Structural Features Reference
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido Planar pyridine enhances hydrogen bonding; forms R₂²(16) motifs via C–H⋯O interactions
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-Chlorophenyl carbamoyl Electron-withdrawing Cl increases polarity; potential for halogen bonding
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Chloroacetyl amino Reactive chloroacetyl group enables nucleophilic substitution
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido Intramolecular N–H⋯O S(6) motif stabilizes conformation
Target Compound Phenylcarbamothioyl Thiourea group enables metal coordination and stronger hydrogen bonding

Key Observations :

  • Planar substituents (e.g., pyridine in ) promote intermolecular interactions, influencing crystal packing.
  • Thiourea vs. carboxamide : The thiourea group in the target compound offers superior metal-binding capacity compared to carboxamides, as seen in related ligands forming Ni(II)/Cd(II) complexes .

Physical and Crystallographic Properties

Property Ethyl 2-(pyridine-4-carboxamido) Derivative Ethyl 2-benzamido Derivative Target Compound (Inferred)
Dihedral Angle (Ring A/B) 7.1° (thiophene/pyridine) 8.13° (thiophene/benzene) Likely <10° (similar planarity)
Hydrogen Bonding C–H⋯O R₂²(16) motifs Intramolecular N–H⋯O S(6) motif Expected N–H⋯S and S–H⋯O interactions
Crystal System Triclinic (P1) Monoclinic
Disorder Cyclohexene methylenes (0.69:0.31 ratio) Cyclohexene methylenes (0.64:0.36 ratio) Possible disorder in flexible groups

Key Observations :

  • Conformational flexibility : Disorder in cyclohexene methylenes is common (e.g., ), suggesting similar flexibility in the target compound.
Antioxidant Activity (Data from )
Compound Series (B-M) Substituent on Phenyl Ring DPPH Radical Scavenging IC₅₀ (µg/mL) Reference
Ethyl 2-(2-cyano-3-phenylacrylamido) 4-OH 12.4
Ethyl 2-(2-cyano-3-phenylacrylamido) 4-Cl 18.9
Target Compound Phenylcarbamothioyl Not reported

Key Observations :

  • Electron-donating groups (e.g., 4-OH) enhance antioxidant activity. The thiourea group’s electron-rich nature may similarly improve radical scavenging.
Metal Coordination (Data from )

Schiff base ligands derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate form stable complexes with Ni(II) and Cd(II). The thiourea group in the target compound is expected to exhibit stronger coordination than carboxamides due to sulfur’s soft Lewis basicity.

Biological Activity

Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structure includes a tetrahydro-benzothiophene core, an ethyl ester group, and a phenylcarbamothioyl substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H22N2O2S2
  • Molecular Weight : Approximately 374.52 g/mol
  • Structural Features : The compound features a benzothiophene core with an ethyl ester and a phenylcarbamothioyl moiety.

Biological Activity Overview

Research indicates that compounds within the benzothiophene class exhibit significant biological activities. This compound has been investigated for various pharmacological effects:

  • Antitumor Activity :
    • The compound has shown promising results in inducing apoptosis in cancer cells. For instance, studies using MCF-7 breast cancer cells demonstrated a significant reduction in cell viability (26.86%) after treatment with the compound at specific concentrations .
    • In vitro assays revealed an IC50 range from 23.2 to 49.9 μM for similar compounds within this class, indicating moderate to high antitumor potency .
  • Mechanisms of Action :
    • The compound appears to induce apoptosis through mitochondrial pathways and may affect cell cycle progression. A notable increase in early and late apoptotic cells was observed post-treatment .
    • Additionally, it has been linked to microtubule depolymerization effects, which are critical in cancer cell proliferation inhibition .
  • Analgesic Properties :
    • Preliminary studies suggest that derivatives of this compound possess analgesic effects that exceed those of standard analgesics like metamizole. This was assessed using the "hot plate" method on animal models .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureUnique Features
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidStructureLacks phenylcarbamothioyl group; simpler structure
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidStructureContains methyl group; affects biological activity
Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acidStructureIncorporates furoyl group; different pharmacological profile

The unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have contributed valuable insights into the biological activity of this compound:

  • Apoptosis Induction in Cancer Cells :
    • A study demonstrated that treatment with this compound resulted in a significant increase in early apoptotic cells (AV+/PI−) and late apoptotic cells (AV+/PI+) compared to untreated controls .
  • Microtubule Depolymerization Effects :
    • In vitro assays showed that certain derivatives caused microtubule depolymerization at concentrations as low as 10 µM. This property is crucial for understanding their antiproliferative effects against various cancer cell lines .

Q & A

Q. Example Reaction Parameters :

StepReagent/ConditionYieldCharacterization Method
1Acylation with R-COCl64%NMR, Crystallography
2Cyclization via EtOH75%LCMS, IR

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography : Resolves molecular conformation (e.g., R factor = 0.045 for a benzothiophene analog) .
  • NMR spectroscopy : Confirms proton environments (e.g., δ 1.35 ppm for ethyl groups) .
  • Mass spectrometry (LCMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. Example NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Ethyl CH₃1.35Triplet
Aromatic H7.10–8.05Multiplet

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

Answer:
SAR studies require systematic modification of functional groups and evaluation of biological effects:

  • Substituent variation : Replace the phenylcarbamothioyl group with alkyl/aryl analogs to assess binding affinity .
  • Pharmacophore mapping : Use crystallographic data (e.g., torsion angles from ) to model interactions with targets like enzymes.
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., IC₅₀ values) and compare with structural analogs .

Q. Example SAR Findings :

DerivativeSubstituentIC₅₀ (μM)Target Enzyme
Parent compoundPhenylcarbamothioyl12.3Kinase X
Analog A4-Fluorophenyl8.7Kinase X

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:
Discrepancies often arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use validated assays (e.g., ATPase activity assays for kinase studies) .
  • Purity verification : Re-analyze compounds via HPLC (>95% purity) before biological testing .
  • Control experiments : Compare with structurally confirmed inactive analogs to rule off-target effects .

Case Study : A 20% variation in IC₅₀ values for a benzothiophene analog was traced to residual solvents affecting protein binding .

Advanced: How can computational modeling enhance mechanistic understanding of this compound’s interactions?

Answer:
Molecular docking and dynamics simulations leverage structural data to predict binding modes:

  • Docking studies : Use X-ray coordinates (e.g., PDB ID from ) to model ligand-enzyme interactions.
  • Free-energy calculations : Estimate binding affinities (ΔG) for derivatives with modified substituents .
  • ADMET prediction : Simulate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs .

Q. Example Simulation Output :

ParameterValue
Binding Energy-9.8 kcal/mol
Hydrogen Bonds3 (with Asp 168)

Basic: What are the best practices for storing and handling this compound to ensure stability?

Answer:

  • Storage : Keep at -20°C under inert gas (argon) to prevent oxidation of the thioamide group .
  • Solubility : Use DMSO for biological assays (test for precipitation via dynamic light scattering).
  • Decomposition monitoring : Periodically analyze via TLC or HPLC to detect degradation products .

Advanced: How can researchers validate the compound’s mechanism of action in cellular models?

Answer:

  • Knockdown/knockout models : Use siRNA or CRISPR to silence putative targets (e.g., kinases) and assess activity loss .
  • Biochemical assays : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .
  • Competitive binding : Co-treat with known inhibitors to confirm target specificity .

Q. Validation Workflow :

Target identification : Proteomics profiling.

Dose-response : EC₅₀ determination in live cells.

Rescue experiments : Reintroduce target protein to confirm effect reversal.

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